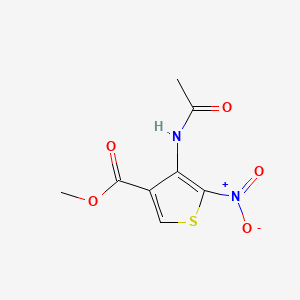
Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate typically involves the nitration of a thiophene derivative followed by acetamidation. One common method includes the nitration of methyl thiophene-3-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to acetamidation using acetic anhydride and a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acetamido group may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Acetamido-5-nitrothiophene-2-carboxylate
- Ethyl 4-Acetamido-5-nitrothiophene-3-carboxylate
- Methyl 4-Acetamido-5-nitrothiophene-3-sulfonate
Uniqueness
Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetamido and nitro groups on the thiophene ring provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H8N2O5S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
methyl 4-acetamido-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(8(12)15-2)3-16-7(6)10(13)14/h3H,1-2H3,(H,9,11) |
InChI Key |
ICDXLNZARWHWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC=C1C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















